2-(3-Methylpiperidino)nicotinamide
Description
2-(3-Methylpiperidino)nicotinamide is a nicotinamide derivative featuring a 3-methylpiperidine moiety attached to the pyridine ring of nicotinamide. Nicotinamide derivatives often modulate NAD+-dependent processes, including sirtuin (SIRT) and poly(ADP-ribose) polymerase (PARP) activities, making them critical in cellular metabolism and signaling .
Properties
IUPAC Name |
2-(3-methylpiperidin-1-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-9-4-3-7-15(8-9)12-10(11(13)16)5-2-6-14-12/h2,5-6,9H,3-4,7-8H2,1H3,(H2,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCOGWTXHPEDIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=CC=N2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3-Methylpiperidino)nicotinamide typically involves the reaction of nicotinic acid or its derivatives with 3-methylpiperidine. One common method is the direct oxidation of 3-methylpyridine to nicotinic acid using nitric acid as an oxidant . The nicotinic acid is then converted to nicotinamide, which can be further reacted with 3-methylpiperidine under appropriate conditions to yield 2-(3-Methylpiperidino)nicotinamide. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-(3-Methylpiperidino)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents like hydrogen, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Methylpiperidino)nicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of various industrial products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-Methylpiperidino)nicotinamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by acting as a component of coenzymes such as nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP). These coenzymes play crucial roles in cellular energy metabolism, DNA repair, and regulation of transcription processes .
Comparison with Similar Compounds
The following analysis compares 2-(3-Methylpiperidino)nicotinamide with structurally and functionally related nicotinamide derivatives, focusing on enzymatic interactions, kinetic parameters, and catalytic mechanisms.
Structural Analogues: NAT-1 and NAT-2
highlights two nicotinamide derivatives:

- NAT-1 : N-[2-(4-Methoxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide
- NAT-2 : N-[2-(3,5-Di-tert-butyl-4-hydroxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide
Key Differences :
| Parameter | 2-(3-Methylpiperidino)nicotinamide | NAT-1 | NAT-2 |
|---|---|---|---|
| Substituent | 3-Methylpiperidine | 4-Methoxyphenyl-thiazolidinone | Di-tert-butyl-hydroxyphenyl-thiazolidinone |
| Bioactivity Target | Presumed NAMPT/SIRT modulation | Unknown (likely PARP/SIRT) | Antioxidant/anti-inflammatory |
| Hydrophobicity | Moderate (piperidine ring) | High (methoxy group) | Very high (tert-butyl groups) |
The 3-methylpiperidine group in 2-(3-Methylpiperidino)nicotinamide may enhance membrane permeability compared to the bulky thiazolidinone rings in NAT-1/NAT-2. However, NAT-2’s di-tert-butyl group likely improves metabolic stability .
Enzymatic Interactions: NAMPT Substrate Specificity
NAMPT catalyzes the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN). Structural studies reveal that NAMPT binds nicotinamide via:
- Hydrogen bonds between Asp313 and the amide group of NAM.
- π-stacking interactions with Phe193/Tyr*18 .
Comparison :
| Compound | Binding Affinity (Km) | Catalytic Efficiency (kcat/Km) | Transition-State Stabilization |
|---|---|---|---|
| Nicotinamide (NAM) | ~2 μM | 1.0 (reference) | High (via Mg²⁺ coordination) |
| 2-(3-Methylpiperidino)nicotinamide | Not reported | Likely reduced | Potential steric hindrance from 3-methylpiperidine |
| NAT-1 | Not reported | Unknown | Thiazolidinone may disrupt π-stacking |
The 3-methylpiperidine group in 2-(3-Methylpiperidino)nicotinamide could sterically clash with NAMPT’s Phe193/Tyr*18, reducing binding affinity compared to NAM. In contrast, NAT-1’s thiazolidinone might compete with the ribose-binding site .
Transition-State Stabilization Mechanisms
NAMPT accelerates NMN pyrophosphorolysis by stabilizing a ribooxacarbenium-ion transition state (TS) via:
Comparison with Other PRTases :
| Enzyme | Key Catalytic Features | Transition-State Synchronicity |
|---|---|---|
| NAMPT | Dual Mg²⁺ ions; Asp313/Glu148 interactions | Highly synchronous (bond order: 0.06) |
| OPRTase | Single Mg²⁺; Lys/Arg residues for charge stabilization | Less synchronous |
| APRTase | No Mg²⁺; relies on Asp/Glu for leaving-group activation | Non-synchronous |
2-(3-Methylpiperidino)nicotinamide lacks the ribose-phosphate moiety required for Mg²⁺ coordination, rendering it unable to participate in NAMPT’s TS stabilization. This contrasts with NMN, which achieves a TS bond order of 0.02 for the leaving group .
pH and Substrate Concentration Effects
NAMPT activity is pH-dependent, with optimal KIEs observed at pH 6.30 and low PPi concentrations (75 μM) .
Comparative Kinetic Parameters :
| Compound | Optimal pH | PPi Concentration for Max KIE | Intrinsic KIE (1′-³H) |
|---|---|---|---|
| NMN | 6.30 | 75 μM | 1.093 ± 0.003 |
| 2-(3-Methylpiperidino)nicotinamide | N/A | N/A | Not applicable |
| NAT-2 | N/A | N/A | Not applicable |
The absence of a ribose group in 2-(3-Methylpiperidino)nicotinamide precludes participation in NAMPT’s pyrophosphorolysis, unlike NMN, which shows strong pH-dependent KIEs .
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